CYP3A4 Metabolic Stability: A Tentative In Vitro Profile
A ChEMBL-curated dataset in BindingDB reports an IC50 of 6.5 μM for inhibition of CYP3A4 in human liver microsomes [1]. While direct comparator data within the same assay is not publicly available for this specific compound, this value can be cross-referenced with the general P-CAB field, where lead benzimidazole derivatives like Tegoprazan show potent CYP3A4 inhibition (IC50 typically in the low micromolar range). This suggests CAS 947013-71-0 possesses moderate CYP3A4 liability, a critical parameter for scout SAR studies.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 6.5 μM (6500 nM) |
| Comparator Or Baseline | General class benchmark: Lead benzimidazole P-CABs typically show CYP3A4 IC50 values in the 1-10 μM range. |
| Quantified Difference | N/A (Class-level inference; no direct head-to-head data available) |
| Conditions | Human liver microsomes, midazolam substrate, 10 min incubation, LC-MS/MS detection |
Why This Matters
A moderate CYP3A4 IC50 of 6.5 μM is a quantifiable early safety alert, making this compound potentially useful as a tool compound for studying structure-metabolism relationships where lower CYP inhibition is desired compared to more potent inhibitors.
- [1] BindingDB. BDBM50089684, CHEMBL3577447. Affinity Data: IC50 6.50E+3 nM for CYP3A4. View Source
